molecular formula C10H11NO4 B8213248 Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate

Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate

Cat. No.: B8213248
M. Wt: 209.20 g/mol
InChI Key: HMYLTYIZLLZSGL-UHFFFAOYSA-N
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Description

Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate is a chemical compound that features a pyridine ring and a tetrahydrofuran ring connected through a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-yl (tetrahydrofuran-3-yl)carbonate typically involves the reaction of pyridin-2-yl alcohol with tetrahydrofuran-3-yl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products:

    Oxidation: Pyridin-2-yl (tetrahydrofuran-3-yl)carboxylate.

    Reduction: Pyridin-2-yl (tetrahydrofuran-3-yl)methanol.

    Substitution: Various substituted pyridin-2-yl (tetrahydrofuran-3-yl) derivatives.

Mechanism of Action

The mechanism of action of pyridin-2-yl (tetrahydrofuran-3-yl)carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release pyridin-2-yl alcohol and tetrahydrofuran-3-yl alcohol, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: Pyridin-2-yl (tetrahydrofuran-3-yl)carbonate is unique due to its carbonate linkage, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthesis and material science.

Properties

IUPAC Name

oxolan-3-yl pyridin-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(14-8-4-6-13-7-8)15-9-3-1-2-5-11-9/h1-3,5,8H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYLTYIZLLZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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